molecular formula C20H16FN7OS B1191782 INCB054828

INCB054828

カタログ番号 B1191782
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

INCB054828 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3 (FGFR1/2/3), with potential antineoplastic activity. FGFR inhibitor this compound binds to and inhibits FGFR1/2/3, which may result in the inhibition of FGFR1/2/3-related signal transduction pathways. This inhibits proliferation in FGFR1/2/3-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, migration, and survival. Check for active clinical trials or closed clinical trials using this agent.

科学的研究の応用

FGFR Inhibition in Cancer Treatment

INCB054828 (pemigatinib) is primarily studied for its role in cancer treatment, targeting alterations in fibroblast growth factor receptors (FGFR). These alterations in FGFR genes are identified as potential driver oncogenes in various cancers. This compound is a potent and selective inhibitor of FGFR1, 2, and 3, showing effectiveness in tumor models with these genetic alterations. It has been found to selectively inhibit the growth of tumor cell lines with FGFR signaling activation compared to those without FGFR aberrations. The preclinical data support its continued investigation in patients with FGFR alterations, such as fusions and activating mutations (Liu et al., 2020).

Clinical Trials for Advanced Malignancies

A phase 1/2 study of this compound evaluated its safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in patients with refractory advanced malignancies. The study involved multiple parts, including dose escalation and expansion, and combinations with standard therapies. Preliminary results indicate that this compound was generally well tolerated, with hyperphosphatemia being the most common treatment-emergent adverse event. The data supported once-daily dosing and sustained inhibition of FGFR signaling at doses >9 mg. Preliminary efficacy was observed in patients with FGFR pathway activation (Saleh et al., 2017).

Application in Triple-Negative Breast Cancer

This compound's efficacy was also investigated in models of triple-negative breast cancer (TNBC). FGFR1 and FGFR2 are amplified in a significant portion of TNBC cases. The study found that this compound inhibited the viability of TNBC cell lines with FGFR alterations and suppressed growth-promoting pathways like Ras-MAPK. This highlights its potential application in targeted therapy for TNBC patients with specific FGFR aberrations (Liu et al., 2017).

Efficacy in Myeloid/Lymphoid Neoplasms with FGFR1 Rearrangement

Another focus of this compound research has been in treating myeloid/lymphoid neoplasms with FGFR1 rearrangement. An open-label, single-arm, phase 2 study was designed to evaluate the efficacy and safety of this compound monotherapy in this patient group. The study sought to measure overall clinical benefit rate and other endpoints such as duration of response, progression-free survival, and overall survival (Verstovsek et al., 2017).

特性

分子式

C20H16FN7OS

外観

Solid powder

同義語

INCB054828;  INCB-054828;  INCB 054828;  INCB54828;  INCB 54828;  INCB-54828.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。